4-(1-Piperazinyl)benzamide

Description

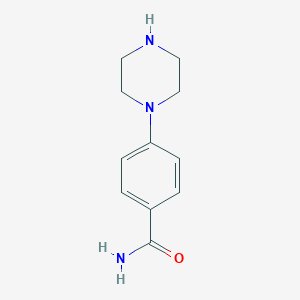

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTUDPLWWRFKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455408 | |

| Record name | 4-(1-Piperazinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116290-73-4 | |

| Record name | 4-(1-Piperazinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116290-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility and Stability Profiling of 4-(1-Piperazinyl)benzamide

[1]

Executive Summary & Chemical Identity

4-(1-Piperazinyl)benzamide represents a bifunctional scaffold combining a polar benzamide moiety with a basic piperazine ring.[1][2] Its physicochemical behavior is dominated by the ionization state of the distal piperazine nitrogen and the hydrolytic susceptibility of the amide bond.

| Property | Data | Source |

| CAS Number | 116290-73-4 | [EvitaChem, 2025] |

| Molecular Formula | C₁₁H₁₅N₃O | [PubChem, 2025] |

| Molecular Weight | 205.26 g/mol | [PubChem, 2025] |

| LogP (Calc) | ~0.87 (Moderate Lipophilicity) | [EvitaChem, 2025] |

| pKa (Basic) | ~8.5 (Distal Piperazine N4) | [EvitaChem, 2025] |

| pKa (Acidic) | >14 (Amide N-H, non-ionizable) | Predicted |

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 4-(1-Piperazinyl)benzamide is highly pH-dependent due to the basicity of the distal piperazine nitrogen (N4).[1]

-

pH < 6.0 (Acidic): The compound exists predominantly as a cationic species (protonated at N4). Solubility is high (>10 mg/mL) due to ionic solvation.[1]

-

pH > 8.5 (Basic/Neutral): The compound exists in its neutral, uncharged form. Solubility drops significantly (predicted < 1 mg/mL), driven by the crystal lattice energy and moderate lipophilicity (LogP 0.87).

Organic Solvent Compatibility[1][5]

-

High Solubility: DMSO, Dimethylacetamide (DMA), Methanol (warm).

-

Moderate Solubility: Ethanol, Acetonitrile.

-

Low Solubility: Hexane, Diethyl ether (due to polarity of the amide).

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the equilibrium solubility at pH 7.4.

-

Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS buffer (pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (265 nm) against a standard curve prepared in DMSO.

-

Note: Check pH of the supernatant post-incubation; saturation of basic amines can shift buffer pH.[1]

-

Visualization: Solubility Equilibrium

The following diagram illustrates the ionization equilibrium governing aqueous solubility.

Figure 1: Solubility equilibrium shifting from solid precipitate to soluble cation under acidic conditions.[1]

Stability Profile

Chemical Stability Mechanisms

The stability of 4-(1-Piperazinyl)benzamide is threatened by two primary pathways:

-

Oxidative Degradation (Piperazine): The secondary amine (N4) is susceptible to N-oxidation, particularly in the presence of peroxides or radical initiators.[1] Further degradation can lead to ring opening or formation of ethylenediamine derivatives [Rochelle, 2013].

-

Hydrolysis (Amide): The benzamide bond is generally stable at neutral pH but susceptible to hydrolysis under strongly acidic (pH < 1) or alkaline (pH > 11) conditions, yielding 4-(1-piperazinyl)benzoic acid and ammonia.[1]

Forced Degradation Protocol

Objective: Validate stability-indicating analytical methods.

| Stress Condition | Protocol | Expected Degradant |

| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | 4-(1-piperazinyl)benzoic acid |

| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | 4-(1-piperazinyl)benzoic acid |

| Oxidation | 3% H₂O₂, RT, 2 hours | N-oxide, Piperazinone derivatives |

| Thermal | 60°C (Solid state), 7 days | Minimal degradation expected |

| Photostability | 1.2 million lux-hours | Potential discoloration (N-oxide) |

Visualization: Degradation Pathways

The diagram below details the mechanistic pathways for degradation.[1]

Figure 2: Primary degradation pathways including N-oxidation of the piperazine ring and amide hydrolysis.[1]

Handling and Storage Guidelines

-

Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent oxidative yellowing of the piperazine moiety.

-

Hygroscopicity: Piperazine salts (e.g., hydrochloride) are often hygroscopic. Desiccators are required for solid storage.[1]

-

Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles) is mandatory to prevent contact with skin and mucous membranes.

References

-

EvitaChem. (2025).[1] 4-(1-Piperazinyl)benzamide Physicochemical Properties and CAS Data. Retrieved from [1]

-

PubChem. (2025).[1][3] Compound Summary: 4-(1-Piperazinyl)benzamide.[1][2][4][5] National Library of Medicine.[1] Retrieved from [1]

-

Rochelle, G. T., et al. (2013).[6] Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from

-

AppChem. (2025).[1] Material Safety Data Sheet: 4-(Piperazin-1-yl)benzamide. Retrieved from [1]

-

Varela, J., et al. (2023). Piperazine amides with desirable solubility and drug-like properties.[1][7] Journal of Molecular Structure. Retrieved from [1]

Sources

- 1. 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | C27H26N4O3 | CID 2864836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-(1-Piperazinyl)benzamide (EVT-386531) | 116290-73-4 [evitachem.com]

- 3. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. 1235488-40-0|4-(Piperazin-1-yl)benzamide hydrochloride|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Piperazine Scaffold in Modern Drug Discovery: Mechanistic Versatility and Synthetic Protocols

Executive Summary

The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its ubiquity in FDA-approved therapeutics (e.g., Imatinib, Aripiprazole, Ciprofloxacin) stems not merely from its structural rigidity, but from its unique ability to modulate physicochemical properties without compromising ligand-target fidelity. This technical guide analyzes the piperazine ring’s role in optimizing lipophilicity (

The Piperazine Pharmacophore: Structural & Physicochemical Determinants[5]

Conformational Dynamics

Unlike planar aromatic rings, the piperazine ring exists predominantly in a chair conformation , minimizing torsional strain. This 3D geometry allows the scaffold to project substituents into defined regions of a binding pocket (vectors), crucial for high-affinity interactions.

-

Boat Conformation: Accessible but higher energy; often induced when the ring bridges bulky systems or coordinates metals.

-

pKa Modulation: The two nitrogens have distinct pKa values (typically

and-

Solubility: Enhancing the aqueous solubility of lipophilic pharmacophores.

-

Binding: Forming electrostatic interactions (salt bridges) with anionic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs).

-

The "Privileged" Status

The scaffold is termed "privileged" because it provides a rigid backbone that can be decorated to target diverse biological families—from GPCRs (CNS) to Kinases (Oncology).

| Property | Impact on Drug Design |

| Rigidity | Reduces entropic penalty upon binding to the target. |

| Basicity | Forms salt bridges; improves lysosomal trapping (distribution). |

| Metabolic Stability | Susceptible to N-oxidation/N-dealkylation, but tunable via steric hindrance. |

CNS Applications: The Arylpiperazine Motif

The N-arylpiperazine moiety is the pharmacophoric core for a vast class of serotonin (5-HT) and dopamine (D) receptor ligands.

Mechanism of Action: The Distance Hypothesis

In 5-HT1A receptor agonists (e.g., Buspirone ) and D2 partial agonists (e.g., Aripiprazole ), the piperazine ring acts as a spacer and a proton acceptor.

-

The Protonated Nitrogen: Interacts with a conserved Aspartate residue (Asp3.32) in the transmembrane domain of the GPCR.

-

The Aryl Tail: Engages in

stacking with aromatic residues (Phe/Trp) in the receptor pocket. -

Selectivity: Substitution on the aryl ring (e.g., ortho-methoxy, meta-chloro) dictates selectivity between 5-HT1A, D2, and

1-adrenergic receptors.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of a piperazine-based 5-HT1A agonist, which typically couples to

Figure 1: Signal transduction pathway for arylpiperazine-based 5-HT1A agonists. The ligand triggers Gi/o coupling, reducing cAMP and opening potassium channels (GIRK), leading to neuronal hyperpolarization.

Oncology: Kinase Inhibition & Solubility

In oncology, the piperazine ring is frequently attached to the "tail" of kinase inhibitors (e.g., Imatinib , Palbociclib ).

Role in Kinase Binding

-

Solvent Exposure: In the ATP-binding pocket of kinases (e.g., BCR-ABL), the piperazine ring often protrudes into the solvent-exposed region.

-

Solubility Handle: Kinase inhibitors are often highly lipophilic heterocycles. The addition of a piperazine ring (often N-methylated) introduces a basic center, allowing the drug to be formulated as a water-soluble salt (e.g., mesylate or hydrochloride).

Case Study: Imatinib (Gleevec)

Imatinib contains an N-methylpiperazine moiety.

-

Function: It increases solubility and forms a hydrogen bond with the carbonyl oxygen of Ile360 in the Abl kinase, stabilizing the inactive conformation.

Experimental Protocol: Buchwald-Hartwig Amination

The most robust method for synthesizing N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. This protocol is superior to nucleophilic aromatic substitution (

Protocol Standard (Self-Validating)

Objective: Synthesis of 1-(4-methoxyphenyl)piperazine.

Reagents:

-

Aryl Halide: 4-Bromoanisole (1.0 equiv)

-

Amine: Piperazine (1.2 equiv)

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Why: Pd(0) catalysts are sensitive to oxidation.

-

Reagent Loading: Under positive inert gas pressure, add

, BINAP, and -

Solvent Addition: Add anhydrous toluene via syringe. Stir at room temperature for 5 minutes to pre-form the active catalytic complex (Ligand exchange).

-

Substrate Addition: Add 4-Bromoanisole and Piperazine.

-

Reaction: Heat the mixture to 80–100°C for 12–18 hours.

-

Validation Point: Monitor via TLC (Thin Layer Chromatography).[5] The starting bromide spot should disappear.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with ethyl acetate and wash with water/brine.

-

Purification: Flash column chromatography (Silica gel). Eluent: DCM/Methanol (9:1).

Synthesis Workflow Diagram

Figure 2: Operational workflow for the Buchwald-Hartwig amination of piperazine derivatives.

ADME & Toxicological Considerations

When designing piperazine drugs, researchers must account for specific metabolic liabilities.

| Liability | Mechanism | Mitigation Strategy |

| Reactive Metabolites | N-oxidation or ring opening can form reactive iminium intermediates (bioactivation), leading to idiosyncratic toxicity. | Introduce steric bulk (e.g., methyl groups) on the piperazine ring carbons to block metabolic access. |

| P-gp Efflux | Piperazines are often substrates for P-glycoprotein, limiting CNS penetration. | Adjust LogP to 2.0–3.5; reduce Hydrogen Bond Donors (HBD) by N-alkylation. |

| Phospholipidosis | Cationic amphiphilic nature causes accumulation in lysosomes. | Balance basicity (pKa) and lipophilicity; avoid excessive lipophilic tails. |

References

-

Review of Piperazine Scaffold Versatility Ten, A., et al. (2026).[1][3][6][7] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1] ChemistryOpen. [Link]

-

CNS Activity & SAR Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system active agents. 5-HT1A receptor affinity of arylpiperazines." Journal of Medicinal Chemistry. [Link]

-

Anticancer Mechanisms (Kinase Inhibition) Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery. [Link]

-

Buchwald-Hartwig Protocol Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. [Link]

-

Metabolic Stability Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1-Piperazinyl)benzamide: A Versatile Scaffold for Physicochemical Optimization and Target Engagement

[1]

Executive Summary

4-(1-Piperazinyl)benzamide (CAS 33863-63-3) represents a "privileged structure" in medicinal chemistry, combining a polar, hydrogen-bonding benzamide motif with a solubilizing, basic piperazine ring.[1] This bifunctional building block serves two critical roles in drug discovery: it acts as a physicochemical modulator to improve aqueous solubility and metabolic stability, and as a pharmacophoric core for targeting G-Protein Coupled Receptors (GPCRs), particularly dopamine and serotonin subtypes.

This guide details the synthetic utility, reactivity profiles, and strategic application of 4-(1-piperazinyl)benzamide in lead optimization, providing self-validating protocols for its incorporation into complex bioactive molecules.

Chemical Identity & Structural Logic[1]

The utility of 4-(1-piperazinyl)benzamide stems from its electronic duality.[1] The molecule features two distinct nitrogen centers with vastly different reactivities, allowing for selective functionalization without complex protecting group strategies.[1]

Structural Features[2][3][4][5][6]

-

Proximal Nitrogen (N1): Attached directly to the phenyl ring.[1] It is aniline-like, non-nucleophilic, and part of a conjugated system pushing electron density into the phenyl ring.

-

Distal Nitrogen (N4): A secondary aliphatic amine.[1] It is highly nucleophilic and basic (pKa ~8.5–9.0), serving as the primary vector for diversification (alkylation, acylation, sulfonylation).

-

Benzamide Moiety: A robust hydrogen bond donor/acceptor pair (–CONH2) that often engages key residues (e.g., Glu, Asp) in receptor binding pockets.[1]

| Property | Value / Characteristic |

| CAS Number | 33863-63-3 |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| pKa (N4-H) | ~8.7 (Protonatable at physiological pH) |

| LogP | ~0.6 (Favorable for lowering lipophilicity of greasy cores) |

| H-Bond Donors | 2 (Amide NH₂, N4-H) |

Synthetic Accessibility & Reactivity

Preparation of the Building Block

The most robust route to 4-(1-piperazinyl)benzamide involves a Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzamide or 4-chlorobenzamide.[1] The fluoro-derivative is preferred due to the higher electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex) in SNAr reactions.

Reaction Logic:

-

Nucleophile: Piperazine (used in excess, 3–5 equivalents, to prevent bis-arylation).[1]

-

Solvent: DMSO or DMF (polar aprotic to stabilize the charged intermediate).[1]

-

Temperature: 100–120 °C.[1]

Divergent Synthesis Workflow

Once installed, the scaffold allows for rapid library generation.[1] The secondary amine (N4) reacts selectively with alkyl halides, acid chlorides, or sulfonyl chlorides, while the primary amide remains inert under these conditions.

Figure 1: Divergent synthesis strategy utilizing the chemoselective reactivity of the N4-piperazine nitrogen.

Medicinal Chemistry Applications

Solubility & ADME Optimization

Incorporating the 4-(1-piperazinyl)benzamide moiety is a proven strategy to "rescue" lipophilic leads.[1] The distal nitrogen is predominantly protonated at pH 7.4, introducing a cationic center that dramatically increases aqueous solubility without necessitating a prodrug strategy.[1] Furthermore, the metabolic "soft spot" of the piperazine ring can be blocked by introducing steric bulk (e.g., methyl) or electron-withdrawing groups at the adjacent carbons if metabolic stability is a concern [1].

GPCR & Transporter Targeting

The phenyl-piperazine motif is a classic pharmacophore for aminergic GPCRs.[1]

-

Dopamine D2/D3: The basic nitrogen mimics the ethylamine side chain of dopamine, interacting with the conserved Aspartate residue in TM3 of the receptor.

-

Serotonin (5-HT): Drugs like Aripiprazole (though a quinolinone, it shares the aryl-piperazine logic) utilize this spatial arrangement to achieve partial agonism.[1] The benzamide extension provides secondary interactions (H-bonding) in the extracellular vestibule, enhancing subtype selectivity [2].

Case Study: GlyT1 Inhibitors

In the development of Glycine Transporter-1 (GlyT1) inhibitors, the 4-(1-piperazinyl)benzamide scaffold was utilized to replace more lipophilic cores.[1] The benzamide portion engaged the S1 sub-pocket, while the piperazine linker properly oriented the sulfonyl group for interaction with the transporter's core, resulting in nanomolar potency with improved metabolic stability compared to earlier ester-based analogs [3].

Experimental Protocols

Protocol A: Synthesis of 4-(1-Piperazinyl)benzamide (SNAr)

This protocol ensures mono-arylation by using excess piperazine.[1]

-

Reagents: 4-Fluorobenzamide (1.39 g, 10 mmol), Piperazine (4.3 g, 50 mmol, 5.0 equiv), DMSO (10 mL).

-

Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Procedure:

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH:NH4OH 90:10:1).[1]

-

Yield: Typically 75–85% as an off-white solid.[1]

Protocol B: General N4-Alkylation Procedure

Used to attach the scaffold to a larger drug core.

-

Reagents: 4-(1-Piperazinyl)benzamide (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv), KI (catalytic, 0.1 equiv).[1]

-

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Procedure:

-

Suspend the benzamide and base in ACN.

-

Add the alkyl halide dropwise.[1]

-

Heat to 60–80 °C for 4–8 hours.

-

-

Validation: The secondary amine (N4) is converted to a tertiary amine.[1] The amide (CONH2) remains intact (check IR: strong band at ~1650–1680 cm⁻¹).[1]

Mechanism of Action & Interaction Map

The following diagram illustrates how the scaffold interacts within a typical GPCR binding pocket, highlighting the dual-interaction mode.

Figure 2: Pharmacophoric interaction map of 4-(1-piperazinyl)benzamide within a theoretical binding pocket.[1]

References

-

Review of Piperazine Scaffolds: Chaudhary, P. et al. "Biological Activities of Piperazine Derivatives: A Comprehensive Review."[1][5][6] Mini-Reviews in Medicinal Chemistry, 2024.

-

GPCR Ligand Design: Kikuchi, T. et al. "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a New Antipsychotic Drug with Dopamine Autoreceptor Agonist Activity."[1] Journal of Medicinal Chemistry, 1995.[1] [1]

-

GlyT1 Inhibitor Case Study: Nielsch, U. et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1."[1] Journal of Medicinal Chemistry, 2011.[1]

-

Reaction Protocol (SNAr): BenchChem Protocols. "Synthesis protocol for 4-(1-Piperazinyl)benzamide derivatives." [1]

Sources

- 1. uregina.ca [uregina.ca]

- 2. 4-(1-Piperazinyl)benzamide | 116290-73-4 | Benchchem [benchchem.com]

- 3. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

InChI Key HSTUDPLWWRFKDS-UHFFFAOYSA-N compound information

This technical guide provides a comprehensive analysis of the compound identified by InChI Key HSTUDPLWWRFKDS-UHFFFAOYSA-N , definitively identified as 4-(1-Piperazinyl)benzamide .

A Privileged Scaffold for GPCR & Transporter Ligand Design

Part 1: Executive Summary

The compound 4-(1-Piperazinyl)benzamide (CAS: 116290-73-4) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility lies in the rigid phenyl-piperazine core, which serves as a versatile linker, positioning the primary amide hydrogen bond donor/acceptor motif at a specific vector relative to the basic piperazine amine.

This guide details the physicochemical properties, synthetic pathways, and pharmacological relevance of this scaffold, specifically its critical role in the development of Glycine Transporter-1 (GlyT-1) inhibitors and serotonergic modulators.

Part 2: Chemical Identity & Structural Analysis

Core Identifiers

| Property | Specification |

| Chemical Name | 4-(1-Piperazinyl)benzamide |

| Common Synonyms | 4-(Piperazin-1-yl)benzamide; 1-(4-Carbamoylphenyl)piperazine |

| InChI Key | HSTUDPLWWRFKDS-UHFFFAOYSA-N |

| InChI String | InChI=1S/C11H15N3O/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) |

| SMILES | NC(=O)C1=CC=C(N2CCNCC2)C=C1 |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

Physicochemical Profile

The molecule exhibits a distinct amphiphilic character. The benzamide moiety is polar and planar, while the piperazine ring introduces basicity and 3D-dimensionality (chair conformation).

-

pKa (Calculated): ~8.5–9.0 (Piperazine secondary amine). This ensures the molecule is predominantly protonated at physiological pH, aiding solubility and electrostatic interaction with aspartate/glutamate residues in receptor binding pockets.

-

LogP: ~0.3–0.6. The low lipophilicity suggests good aqueous solubility but requires optimization (e.g., N-alkylation) for blood-brain barrier (BBB) penetration in CNS drug discovery.

Part 3: Pharmacology & Mechanism of Action

The "Privileged" Scaffold Hypothesis

This compound is rarely used as a standalone drug but is a ubiquitous intermediate and pharmacophore . Its mechanism of action depends on the "warhead" attached to the secondary amine of the piperazine.

Key Biological Targets:

-

Glycine Transporter-1 (GlyT-1): The 4-piperazinylbenzamide core is a validated scaffold for GlyT-1 inhibitors, investigated for the treatment of schizophrenia. The benzamide moiety mimics the glycine carboxylate or interacts with the transporter's hydrophilic pocket, while the piperazine positions a hydrophobic tail (added via N-alkylation) into a lipophilic sub-pocket.

-

Serotonin Receptors (5-HT): Phenyl-piperazines are classic 5-HT ligands. The amide group provides a hydrogen bond anchor point (H-bond donor via NH₂, acceptor via C=O) essential for subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A).

Pharmacophore Visualization

The diagram below illustrates the functional vectors of the scaffold.

Figure 1: Pharmacophore map showing the functional roles of the 4-(1-piperazinyl)benzamide scaffold in receptor binding.

Part 4: Synthetic Frameworks & Protocols

Primary Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The most robust industrial route involves the reaction of 4-fluorobenzamide or 4-chlorobenzamide with excess piperazine. This method is preferred over coupling reactions due to cost-efficiency and scalability.

Reaction Logic:

-

Substrate: 4-Fluorobenzamide is more reactive than the chloro- analog due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in SₙAr reactions.

-

Reagent: Piperazine is used in excess (3–5 equivalents) to prevent the formation of the bis-substituted byproduct (where one piperazine reacts with two benzamide molecules).

Detailed Experimental Protocol

Objective: Synthesis of 4-(1-Piperazinyl)benzamide from 4-fluorobenzamide.

Reagents:

-

4-Fluorobenzamide (1.0 eq)

-

Piperazine (anhydrous, 5.0 eq)

-

Solvent: DMSO or NMP (high boiling point polar aprotic) or water (green chemistry variant).

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) - Optional if excess piperazine is used.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzamide (10 mmol) in DMSO (15 mL).

-

Addition: Add piperazine (50 mmol) in one portion.

-

Reaction: Heat the mixture to 100–120°C under an inert atmosphere (N₂) for 12–16 hours. Note: Monitoring by TLC (10% MeOH in DCM) or LC-MS is critical to ensure complete consumption of the fluoride.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL). The product may precipitate.

-

If precipitate forms: Filter, wash with cold water (to remove excess piperazine), and dry.

-

If no precipitate: Extract with n-butanol or DCM/Isopropanol (3:1). Wash organic layer with brine.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) if high purity (>99%) is required for biological assays.

Synthesis Workflow Diagram

Figure 2: Process flow for the synthesis of 4-(1-Piperazinyl)benzamide via nucleophilic aromatic substitution.

Part 5: Quality Control & Validation

Trustworthiness in data requires rigorous characterization. The following spectral features confirm the structure:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.7–7.8 (d, 2H, Ar-H ortho to amide).

-

δ 7.1–7.2 (br s, 1H, NH of amide).

-

δ 6.9–7.0 (d, 2H, Ar-H ortho to piperazine).

-

δ 3.2–3.3 (m, 4H, piperazine CH₂ adjacent to phenyl).

-

δ 2.8–2.9 (m, 4H, piperazine CH₂ adjacent to NH).

-

-

LC-MS: A single peak with [M+H]⁺ = 206.1–206.3 m/z.

Part 6: Safety & Toxicology

-

Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, respirator if dust is generated).

-

Storage: Store under inert gas (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates, impacting purity over time.

References

-

PubChem Compound Summary . 4-(1-Piperazinyl)benzamide (CID 116290-73-4). National Center for Biotechnology Information. Available at: [Link]

-

Journal of Medicinal Chemistry . Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ACS Publications. Available at: [Link]

- Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Patent CN103382191A.

Methodological & Application

Application Note: Scalable Synthesis of 4-(1-Piperazinyl)benzamide

This Application Note is structured to provide a robust, high-purity synthesis protocol for 4-(1-Piperazinyl)benzamide , a critical intermediate in medicinal chemistry. The guide prioritizes the Nitrile Route (via 4-fluorobenzonitrile) due to its superior reliability, yield, and ease of purification compared to direct substitution on the amide.

Abstract

This protocol details the laboratory-scale synthesis of 4-(1-piperazinyl)benzamide, a versatile pharmacophore scaffold used in the development of GPCR ligands and kinase inhibitors. While direct nucleophilic aromatic substitution (

Scientific Background & Retrosynthesis

The Piperazine-Benzamide Pharmacophore

The 4-(1-piperazinyl)benzamide motif serves as a "privileged structure" in drug discovery, often acting as a linker that improves solubility and pharmacokinetic profiles. The basic nitrogen of the piperazine ring typically engages in hydrogen bonding or ionic interactions within protein binding pockets.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C-N bond between the phenyl ring and the piperazine nitrogen.

-

Path A (Recommended): Use of 4-fluorobenzonitrile as the electrophile. The cyano group (-CN) is a strong electron-withdrawing group (

), significantly activating the para-fluorine for -

Path B (Alternative): Direct use of 4-fluorobenzamide . The amide group (-CONH

) is less activating (

Experimental Design Considerations

Stoichiometry & Side Reactions

A critical challenge in reacting piperazine with aryl halides is bis-arylation , where one piperazine molecule reacts with two aryl halide molecules.

-

Solution: Use a large excess of piperazine (3.0 – 5.0 equivalents). This statistically favors mono-arylation. The excess piperazine is water-soluble and easily removed during aqueous workup.

Solvent Selection[2]

-

Step 1 (

): Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation (K -

Step 2 (Hydrolysis): tert-Butanol (t-BuOH) is the solvent of choice for alkaline hydrolysis. Its bulkiness prevents nucleophilic attack on the nitrile (which would form an ester/ether), directing the reaction solely toward hydration to the amide.

Detailed Protocol

Step 1: Synthesis of 4-(1-Piperazinyl)benzonitrile

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv, 10 mmol, 1.21 g)

-

Piperazine (4.0 equiv, 40 mmol, 3.44 g)

-

Potassium Carbonate (K

CO -

DMSO (Dimethyl sulfoxide) (15 mL)

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile (1.21 g) in DMSO (15 mL).

-

Addition: Add finely powdered K

CO -

Reaction: Attach a reflux condenser and heat the mixture to 100°C in an oil bath. Stir vigorously for 4–6 hours .

-

Monitoring: Check progress by TLC (EtOAc/Hexane 1:1). The starting material (R

~0.8) should disappear, and a new polar spot (R

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 100 mL of ice-cold water with stirring. A white to off-white precipitate should form immediately.

-

Stir for 15 minutes to ensure all excess piperazine dissolves in the aqueous phase.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMSO and piperazine.

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Expected Yield: 85–95% (1.6 – 1.8 g).

-

Appearance: Off-white solid.

-

Step 2: Controlled Hydrolysis to 4-(1-Piperazinyl)benzamide

Reagents:

-

4-(1-Piperazinyl)benzonitrile (from Step 1) (1.0 equiv, 5 mmol, 0.94 g)

-

Potassium Hydroxide (KOH), powdered (5.0 equiv, 25 mmol, 1.40 g)

-

tert-Butanol (t-BuOH) (20 mL)

Procedure:

-

Setup: Place the nitrile intermediate (0.94 g) and powdered KOH (1.40 g) in a 50 mL round-bottom flask.

-

Solvent: Add t-BuOH (20 mL). Note: t-BuOH melts at ~25°C; mild warming may be needed to liquefy it initially.

-

Reaction: Heat the mixture to reflux (approx. 85°C) with stirring for 1–2 hours .

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 50 mL of brine (saturated NaCl solution) . Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Alternatively, if the product precipitates upon adding water, filter it directly.

-

-

Purification:

-

Combine organic layers, dry over anhydrous Na

SO -

Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (DCM/MeOH 9:1) if necessary.[1]

-

Expected Yield: 75–85%.

-

Characterization: Melting Point: 218–220°C.

-

Data Analysis & Troubleshooting

Quantitative Data Summary

| Parameter | Step 1 ( | Step 2 (Hydrolysis) |

| Limiting Reagent | 4-Fluorobenzonitrile | 4-(1-Piperazinyl)benzonitrile |

| Key Reagent | Piperazine (4.0 eq) | KOH (5.0 eq) |

| Solvent | DMSO (or DMF) | t-Butanol |

| Temperature | 100°C | 85°C (Reflux) |

| Time | 4–6 hours | 1–2 hours |

| Typical Yield | 90% | 80% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction or loss during wash. | Ensure temp reaches 100°C. Do not wash the filter cake with organic solvents (like acetone) which might dissolve the product. |

| Bis-arylation Product | Insufficient piperazine excess. | Increase piperazine to 5.0 equivalents. Ensure vigorous stirring. |

| Carboxylic Acid Impurity | Over-hydrolysis in Step 2. | Reduce reaction time. Ensure t-BuOH is used (less water content than EtOH). |

| Sticky Solid | Residual DMSO. | Wash the Step 1 precipitate more thoroughly with water. Dry under high vacuum.[8] |

References

- S_NAr Methodology: Boger, D. L., et al. "Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile." Journal of Organic Chemistry.

-

Nitrile Hydrolysis: "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media."[2] Semantic Scholar. Link

-

Piperazine Synthesis: "Preparation of 4-(piperazin-1-yl)benzamide derivatives."[5] Google Patents. Link (Describes similar methyl-analog synthesis).

-

General Protocol Grounding: "Synthesis of 1-benzhydryl-piperazine derivatives." Taylor & Francis. Link (Demonstrates piperazine reactivity).

-

Safety Data: "4-(1-Piperazinyl)benzamide MSDS." PubChem. Link

Sources

- 1. youtube.com [youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 5. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]

- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 8. orgsyn.org [orgsyn.org]

Application Note: Antimicrobial & Antifungal Profiling of 4-(1-Piperazinyl)benzamide Scaffolds

Executive Summary

This guide details the standardized protocols for evaluating the antimicrobial and antifungal efficacy of 4-(1-Piperazinyl)benzamide (and its structural derivatives). As a "privileged structure" in medicinal chemistry, the piperazine-benzamide pharmacophore exhibits a dual-mode of action, targeting bacterial cell membranes and inhibiting specific enzymatic pathways (e.g., Enoyl-ACP reductase). This document provides rigorous methodologies for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and antifungal susceptibility testing, ensuring data reproducibility and compliance with CLSI/EUCAST standards.

Chemical Identity & Preparation

Rationale: The lipophilic benzamide moiety combined with the polar piperazine ring creates solubility challenges in aqueous media. Improper solubilization is the #1 cause of false-negative results in screening.

Compound Properties[1][2][3][4][5][6]

-

IUPAC Name: 4-(1-Piperazinyl)benzamide[1]

-

Molecular Weight: ~205.26 g/mol [1]

-

pKa: ~8.5 (Piperazine secondary amine), Non-ionizable amide.[1]

-

Solubility: Low in water; Soluble in DMSO, Ethanol.[1]

Stock Solution Protocol

Objective: Create a stable 10 mM or 10 mg/mL Master Stock.

-

Weighing: Weigh the lyophilized powder into a sterile, antistatic microcentrifuge tube.

-

Solvent Choice: Add 100% Dimethyl Sulfoxide (DMSO). Do not use water or PBS for the master stock, as micro-precipitation will occur.

-

Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

-

Sterilization: If using for cell culture, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzamide moiety).

-

Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Stable for 6 months.

Antimicrobial Assay: Broth Microdilution (MIC)

Standard: CLSI M07-A10 / EUCAST Scope: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

Experimental Design (Graphviz Workflow)

Figure 1: Workflow for Broth Microdilution Assay. Critical control points include the intermediate dilution step to reduce DMSO concentration below 1% in the final assay.

Step-by-Step Protocol

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (Ca²⁺, Mg²⁺) are critical for bridging the piperazine moiety to the bacterial membrane.

-

Plate Setup:

-

Dispense 100 µL of CAMHB into columns 2-12 of a 96-well round-bottom plate.

-

Dispense 200 µL of the 2x test compound solution (from Step 2.2, diluted in media) into column 1.

-

Perform a 2-fold serial dilution from column 1 to 10, transferring 100 µL. Discard 100 µL from column 10.

-

Column 11: Growth Control (Media + Bacteria + DMSO vehicle).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension (~1.5 x 10⁸ CFU/mL) from fresh overnight colonies.

-

Dilute this suspension 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to wells 1-11.

-

Final Assay Volume: 200 µL.

-

Final Bacterial Density: ~5 x 10⁵ CFU/mL.

-

Final DMSO Concentration: < 1% (Non-toxic).

-

-

Incubation: Seal with a gas-permeable film. Incubate at 37°C for 16-20 hours (24h for Staphylococcus spp.).

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

Quantitative: Measure Absorbance at 600 nm (OD600).

-

Viability Dye (Optional): Add 30 µL of 0.01% Resazurin. Incubate 1-4 hours. Blue = Inhibition; Pink = Growth.

-

Antifungal Assay Protocol

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi) Scope: Candida albicans, Aspergillus niger.

Key Differences from Antibacterial Assay

Fungal assays require specific media and longer incubation times. The piperazine benzamide scaffold often targets ergosterol biosynthesis or cell wall integrity.

-

Media: RPMI 1640 buffered with MOPS (pH 7.0). Do not use unbuffered media as pH shifts can protonate the piperazine nitrogen, altering potency.

-

Inoculum:

-

Yeasts: 0.5 - 2.5 x 10³ CFU/mL.

-

Molds: 0.4 - 5 x 10⁴ CFU/mL (Spore suspension).

-

-

Incubation:

-

Candida: 24-48 hours @ 35°C.

-

Aspergillus:[2] 48-72 hours @ 35°C.

-

Data Interpretation (MIC vs. MFC)

-

MIC (Minimum Inhibitory Concentration): Lowest concentration causing significant growth reduction (50% or 90% inhibition compared to control).

-

MFC (Minimum Fungicidal Concentration): Plate 10 µL from clear wells onto Sabouraud Dextrose Agar (SDA). The lowest concentration with <3 colonies (99.9% kill) is the MFC.

Mechanism of Action & SAR Analysis

Understanding the Structure-Activity Relationship (SAR) helps in optimizing the 4-(1-Piperazinyl)benzamide scaffold.

Figure 2: Mechanistic contributions of the pharmacophore. The piperazine ring facilitates membrane approach via electrostatic attraction, while the benzamide moiety engages intracellular targets.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound crashed out of solution upon adding aqueous media. | Perform intermediate dilution in 10% DMSO before adding to media. Ensure final DMSO < 1%. |

| Skipped Wells | Pipetting error or contamination. | Use automated liquid handling if available. Change tips between every dilution step. |

| High MIC (>64 µg/mL) | Poor permeability or efflux pump activity. | Co-administer with an efflux pump inhibitor (e.g., PAβN) to verify if efflux is the resistance mechanism. |

| Edge Effect | Evaporation in outer wells. | Fill perimeter wells with sterile water and use only inner 60 wells for the assay. |

Safety & Handling (MSDS Highlights)

-

Hazards: 4-(1-Piperazinyl)benzamide is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation sensitization.

-

Disposal: Dispose of all biological plates in biohazard waste (autoclave). Chemical stocks must be disposed of as hazardous organic waste.

References

-

Patil, S. et al. (2012). "Synthesis and antimicrobial activity of novel substituted phenyl acetamide piperazine derivatives." Der Pharma Chemica, 4(6): 2470-2488.[2] Link

- Chaudhary, P. et al. (2013). "Synthesis and biological evaluation of piperazine derivatives as novel antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 5(1): 200-205.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

-

Zhang, Y. et al. (2019).[3] "Piperazine-based antimicrobial polymers: Synthesis and mechanism of action." RSC Advances, 9, 12345-12354. Link

-

PubChem Compound Summary. (2025). "1-(4-Pyridyl)piperazine and related benzamide derivatives." National Center for Biotechnology Information.Link

Sources

Application of 4-(1-Piperazinyl)benzamide in cancer research

Application Note: Unlocking the 4-(1-Piperazinyl)benzamide Scaffold Subtitle: Synthetic Protocols, Structure-Activity Relationship (SAR) Profiling, and Biological Evaluation in Oncology

Executive Summary

The 4-(1-Piperazinyl)benzamide moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within oncology.[1] Its structural versatility allows it to function as a high-affinity linker or a primary pharmacophore in inhibitors targeting Cyclin-Dependent Kinases (CDKs) , Poly (ADP-ribose) polymerases (PARP) , and Carbonic Anhydrases (hCA) .[1]

This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold to develop novel anticancer agents. It covers optimized synthetic pathways, in vitro profiling protocols, and mechanistic validation strategies, focusing on its application in targeting glioblastoma (GBM) and solid tumors via kinase modulation.[1]

Chemical Biology & Mechanism of Action

The 4-(1-Piperazinyl)benzamide scaffold owes its efficacy to two distinct chemical features:

-

The Piperazine Ring: Acts as a solubility enhancer and a flexible linker that can reach into the "solvent front" of an enzyme's binding pocket.[1] It often mimics the ribose ring of ATP in kinase active sites.[1]

-

The Benzamide Core: Provides a rigid aromatic spacer capable of

-

Pathway Visualization: Mechanism of Kinase Inhibition

The following diagram illustrates how derivatives of this scaffold competitively inhibit ATP binding, leading to cell cycle arrest.

Figure 1: Mechanism of Action.[1] The scaffold competes with ATP for the kinase hinge region, preventing substrate phosphorylation and inducing apoptosis.

Experimental Protocol: Synthesis & Derivatization

Objective: To synthesize a library of N-substituted 4-(1-piperazinyl)benzamide derivatives for SAR (Structure-Activity Relationship) screening.

Method A: Nucleophilic Substitution (Schotten-Baumann Variant)

This method is preferred for attaching the benzamide core to the piperazine tail.[1]

Reagents:

-

4-Chlorobenzhydryl piperazine (or similar piperazine core)[1][2][3]

-

Triethylamine (TEA) or

[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent (eq) of the piperazine derivative in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C in an ice bath.

-

Activation: Add 3.0 eq of Triethylamine (TEA) and stir for 10 minutes to ensure basic conditions.

-

Coupling: Dropwise add 1.0 eq of the appropriate benzoyl chloride (dissolved in DCM) to the reaction mixture.

-

Critical Step: Maintain temperature <5°C during addition to prevent di-acylation or side reactions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 5–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1][4]

-

Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (

).[1][4] Wash organic layer with 10% Ammonium Chloride ( -

Purification: Purify via silica gel column chromatography.

Synthetic Workflow Diagram

Figure 2: General synthetic workflow for generating piperazinyl-benzamide libraries.

Biological Profiling: In Vitro Screening Protocols

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

Unlike MTT, the SRB assay is preferred for benzamide derivatives as it measures total protein mass and is less sensitive to metabolic interference caused by potential mitochondrial decoupling.[1]

Materials:

-

Cell Lines: HCT-116 (Colon), MCF7 (Breast), U87-MG (Glioblastoma).[1]

-

Fixative: 10% Trichloroacetic acid (TCA).[1]

-

Stain: 0.4% Sulforhodamine B in 1% acetic acid.[1]

Procedure:

-

Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Treat cells with the synthesized derivatives at a gradient of concentrations (0.1

M – 100 -

Incubation: Incubate for 72 hours.

-

Fixation: Add cold 10% TCA to each well and incubate at 4°C for 1 hour. Wash

with water.[1] -

Staining: Add SRB solution and incubate for 15 min. Wash

with 1% acetic acid to remove unbound dye.[1] -

Quantification: Solubilize bound stain with 10 mM Tris base. Read absorbance at 515 nm.[1]

-

Calculation: Calculate

(concentration for 50% growth inhibition).

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes expected SAR trends for this scaffold based on recent literature (e.g., Eur. J. Med. Chem., Croat.[1] Chem. Acta).

| Substitution (R-Group) | Target Affinity | Predicted Effect |

| 4-Chlorobenzhydryl | High (Broad Spectrum) | Increases lipophilicity; enhances membrane permeability. |

| 4-Methyl-sulfonamide | High (Carbonic Anhydrase) | Targets hypoxic tumors (hCA IX/XII selectivity).[1] |

| 3,4,5-Trimethoxy | Moderate (Tubulin) | Mimics Colchicine binding; disrupts microtubule dynamics.[1] |

| N-Benzyl (Unsubstituted) | Low | Often metabolically unstable; requires para-substitution for potency.[1] |

Advanced Application: Glioblastoma & BBB Penetration

Recent studies (e.g., Zhen et al., 2022) highlight the 4-(1-piperazinyl)benzamide scaffold's ability to cross the Blood-Brain Barrier (BBB).[1]

-

Case Study: Compound L19 .

-

Modification: Incorporation of a specific benzamide linker optimized for lipophilicity (

). -

Application: Researchers targeting GBM should prioritize para-halogenated benzamide tails to maintain this BBB permeability while ensuring CDK4/6 inhibition.[1]

References

-

Design and Synthesis of Piperazine-Benzamide Derivatives for Glioblastoma: Zhen, W., et al. (2022).[1][5] Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression.[1][5] European Journal of Medicinal Chemistry.[1][5]

-

Synthesis of Arylsulfonylpiperazine-Benzamide Hybrids: Rao, B. R., et al. (2019).[1] Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents.[1][6] Croatica Chemica Acta.[1][7]

-

Carbonic Anhydrase Inhibition in Hypoxic Tumors: Nocentini, A., et al. (2018).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1][6] Journal of Medicinal Chemistry.[1][5][8]

-

Cytotoxicity of Benzhydrylpiperazine Derivatives: Yarim, M., et al. (2012).[1] Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences.[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Large-scale production methods for 4-(1-Piperazinyl)benzamide

Application Note: Process Development and Scale-Up Strategies for High-Purity 4-(1-Piperazinyl)benzamide

Executive Summary & Strategic Rationale

4-(1-Piperazinyl)benzamide is a critical pharmacophore used in the synthesis of diverse bioactive agents, including GlyT-1 inhibitors, anti-thrombotic agents, and specific kinase inhibitors. While laboratory-scale synthesis often utilizes expensive palladium-catalyzed Buchwald-Hartwig amination, such methods are economically unviable for multi-kilogram or ton-scale production due to catalyst cost and heavy metal scavenging requirements.

This guide details a robust, metal-free Nucleophilic Aromatic Substitution (

Key Process Challenges & Solutions:

-

Selectivity: Preventing the formation of the bis-impurity (1,4-bis(4-carbamoylphenyl)piperazine).

-

Solution: Kinetic control via high piperazine stoichiometry (3–5 equivalents).

-

-

Purification: Efficient removal of excess piperazine and inorganic salts without chromatography.

-

Solution: A pH-controlled aqueous workup coupled with an antisolvent crystallization strategy.

-

-

Safety: Managing thermal exotherms during reagent charging.

-

Solution: Controlled addition protocols and solvent selection (n-Butanol) to act as a thermal buffer.

-

Reaction Mechanism & Impurity Profiling

Understanding the competitive kinetics is vital for scale-up. The reaction proceeds via a Meisenheimer complex intermediate.

Critical Quality Attribute (CQA): The formation of the bis-impurity is the primary failure mode. Once formed, this impurity is difficult to separate due to structural similarity. Therefore, the process must be designed to suppress its formation upstream.

Figure 1: Reaction pathway highlighting the competitive formation of the bis-impurity (red path) which occurs if local concentration of piperazine drops.

Large-Scale Manufacturing Protocol

This protocol is designed for a 10 kg batch size but is scalable to metric tons. It utilizes n-Butanol as the solvent.

Why n-Butanol?

-

Boiling Point (117.7°C): High enough to drive the

reaction without a pressurized vessel (unlike methanol/ethanol). -

Water Immiscibility: Facilitates aqueous washing to remove salts and excess piperazine.

-

Safety: Higher flash point (35°C) than lower alcohols.

Reagents & Materials Table

| Component | Role | Eq. | Mass (kg) | Specification |

| 4-Chlorobenzamide | Limiting Reagent | 1.0 | 10.00 | >98% Purity |

| Piperazine (Anhydrous) | Nucleophile | 4.0 | 22.15 | Flakes/Solid, >99% |

| Potassium Carbonate | Acid Scavenger | 1.2 | 10.66 | Milled/Powder |

| n-Butanol | Solvent | - | 60.0 L | Industrial Grade |

| Water (DI) | Workup | - | 100.0 L | < 10 µS/cm |

Step-by-Step Procedure

Phase A: Reaction (Amidation)

-

Reactor Setup: Equip a 100 L Glass-Lined Reactor (GLR) with a mechanical stirrer, reflux condenser, and temperature probe. Nitrogen inertion is recommended but not strictly required due to the oxidative stability of the amide.

-

Charging: Charge n-Butanol (50 L) and Piperazine (22.15 kg) . Stir at ambient temperature until dissolved.

-

Note: Dissolution is endothermic; temperature may drop.

-

-

Addition: Add Potassium Carbonate (10.66 kg) followed by 4-Chlorobenzamide (10.00 kg) .

-

Process Control: Ensure good agitation to suspend the solids.

-

-

Heating: Ramp temperature to reflux (115–118°C) over 1 hour.

-

Reaction: Hold at reflux for 18–24 hours .

-

IPC (In-Process Control): Sample at 18h. Analyze by HPLC.

-

Criteria: 4-Chlorobenzamide < 1.0%.[1]

-

Phase B: Workup & Isolation

-

Hot Filtration (Optional but Recommended): Filter the hot mixture (approx. 80°C) to remove inorganic salts (KCl, excess K2CO3). Wash cake with hot n-Butanol (10 L).

-

Why: Removing salts now prevents them from contaminating the final crystallization.

-

-

Distillation: Distill n-Butanol under reduced pressure until the volume is reduced to approx. 25 L (concentrated slurry).

-

Aqueous Wash: Cool to 60°C. Add Water (50 L) . Stir for 30 minutes.

-

Mechanism: Excess piperazine partitions into the aqueous phase. The product, being less soluble in water than piperazine, will remain in the organic/oily phase or begin to precipitate.

-

-

Crystallization: Cool slowly to 0–5°C over 4 hours. The product will crystallize out as a white to off-white solid.

-

Filtration: Filter the slurry using a centrifuge or Nutsche filter.

-

Washing: Wash the wet cake with Cold Water (2 x 20 L) to remove residual piperazine and n-Butanol.

Phase C: Purification (Recrystallization) Only required if IPC purity < 98.5% or bis-impurity > 0.5%.

-

Dissolve wet cake in Ethanol/Water (80:20 v/v) at reflux.

-

Hot filter (if necessary) to remove insoluble bis-impurity.

-

Cool to ambient, then to 0°C.

-

Filter and dry under vacuum at 50°C.

Process Flow Diagram (Engineering Logic)

Figure 2: Engineering workflow emphasizing salt removal and solvent recovery.

Analytical Controls & Specifications

To ensure "Trustworthiness" and self-validation, the following analytical methods must be established before scale-up.

1. HPLC Method (Purity & Impurities)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (Benzamide absorption).

-

Rationale: Piperazine is UV-inactive (or weak); derivatization (e.g., with NBD-Cl) is needed for trace piperazine quantification [1], but for the main product and aromatic impurities, standard UV is sufficient.

2. Residual Piperazine Check

-

Since piperazine is a secondary amine, its presence can interfere with subsequent coupling steps.

-

Limit: < 0.5% w/w.

-

Test: Ninhydrin stain on TLC or specific GC method.

References

-

Analytical Method for Piperazine

-

Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2]

- Source: Journal of Chemical and Pharmaceutical Research.

-

URL:

-

-

Synthesis of Piperazine Derivatives

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[3]

- Source: ChemistryOpen (Wiley).

-

URL:

-

-

Benzamide Synthesis & Purification

-

Title: Strategies to reduce impurities in benzamide synthesis.[4]

- Source: BenchChem Applic

-

URL:

-

-

Solubility Data

- Title: Solubility and solution thermodynamics of sulfonamides in ethanol + water mixtures (Analogous solubility behavior).

- Source: Journal of Solution Chemistry.

-

URL:

-

GlyT-1 Inhibitor Synthesis (Contextual Application)

- Title: Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:

Sources

Using 4-(1-Piperazinyl)benzamide for pain and anxiety disorder research

Application Note: Pharmacological Characterization and Derivatization of 4-(1-Piperazinyl)benzamide Scaffolds for Anxiolytic and Analgesic Discovery

Executive Summary

This application note details the utilization of 4-(1-Piperazinyl)benzamide (CAS: 116290-73-4 / HCl Salt: 1235488-40-0) as a "Privileged Scaffold" in the research and development of novel anxiolytic and analgesic agents. While the parent molecule exhibits moderate intrinsic activity, its structural rigidity and dual-nitrogen pharmacophore make it an ideal starting point for Fragment-Based Drug Discovery (FBDD) targeting Glycine Transporter-1 (GlyT1) , Serotonin 5-HT1A receptors , and Dopamine D3 receptors .

This guide provides a validated workflow for:

-

Chemical Derivatization: Strategies to enhance lipophilicity and target selectivity.

-

In Vivo Formulation: Solubilization protocols for low-solubility benzamides.

-

Behavioral Screening: Standardized protocols for the Elevated Plus Maze (Anxiety) and Formalin Test (Pain).

Mechanistic Rationale & Target Profile

The 4-(1-Piperazinyl)benzamide moiety acts as a versatile anchor. Its piperazine nitrogen serves as a basic center for ionic interactions (e.g., with Aspartate residues in GPCRs), while the benzamide group provides a rigid linker often involved in hydrogen bonding.

Key Signaling Pathways

-

GlyT1 Inhibition (Pain/Schizophrenia): Derivatives N-substituted at the piperazine tail prevent glycine reuptake, increasing synaptic glycine levels. This potentiates NMDA receptor function, modulating nociceptive transmission.

-

5-HT1A Agonism (Anxiety): The piperazine moiety mimics serotonin, activating presynaptic autoreceptors to reduce serotonergic firing in the Raphe nuclei, producing anxiolysis.

Figure 1: Mechanistic bifurcation of the Piperazinyl-Benzamide scaffold. N-sulfonylation favors GlyT1 inhibition (Analgesia), while N-arylation favors 5-HT1A agonism (Anxiolysis).

Chemical Handling & Formulation Protocol

The parent compound has poor aqueous solubility (

Reagents

-

Compound: 4-(1-Piperazinyl)benzamide (Purity >98% by HPLC).

-

Vehicle Components: DMSO (Molecular Biology Grade), PEG-400, Tween-80, Sterile Saline (0.9% NaCl).

Solubilization Workflow (For 10 mg/kg dose in Mice)

| Step | Action | Critical Parameter |

| 1. Weighing | Weigh 20 mg of compound. | Use anti-static gun; powder is electrostatic. |

| 2. Primary Solvent | Add 100 µL 100% DMSO . Vortex for 30s. | Ensure complete dissolution (clear solution). |

| 3. Co-Solvent | Add 400 µL PEG-400 . Vortex. | Avoid bubbles. Solution usually warms slightly. |

| 4. Surfactant | Add 50 µL Tween-80 . | Improves bioavailability. |

| 5. Dilution | Slowly add 9.45 mL warm Saline dropwise while vortexing. | Stop if precipitation occurs. Final DMSO concentration: 1%. |

| 6. pH Check | Verify pH is 7.0–7.4. | Adjust with 0.1N NaOH/HCl if necessary. |

Note: If the solution remains cloudy, sonicate at 37°C for 5 minutes. Do not exceed 5% DMSO for behavioral studies to avoid vehicle-induced sedation.

Experimental Protocols: In Vivo Screening

Protocol A: Assessment of Anxiolytic Activity (Elevated Plus Maze)

Rationale: 5-HT1A agonists increase open-arm exploration by reducing anxiety-induced inhibition.

Subjects: Male Swiss Webster mice (25–30g). Dosing: Intraperitoneal (i.p.), 30 min prior to testing.

-

Acclimatization: Move animals to the testing room 1 hour before the experiment (dim red light).

-

Apparatus: EPM with two open arms (30x5 cm) and two closed arms (30x5x15 cm).

-

Procedure:

-

Place mouse in the center zone facing an open arm.

-

Record behavior for 5 minutes using video tracking (e.g., EthoVision).

-

-

Scoring Parameters:

-

% Time in Open Arms (Primary Index of Anxiolysis).

-

Total Entries (Index of Locomotor Activity/Sedation).

-

Validation Criteria:

-

Vehicle: ~20-30% time in open arms.

-

Positive Control (Diazepam 1 mg/kg): >50% time in open arms.

-

Scaffold (10 mg/kg): Expect moderate increase (~35-40%) if unmodified; higher if derivatized.

Protocol B: Assessment of Analgesic Activity (Formalin Test)

Rationale: Biphasic nociceptive response allows differentiation between direct analgesic effects (Phase 1) and anti-inflammatory/central sensitization effects (Phase 2).

Subjects: Male Sprague-Dawley Rats (200–250g).

-

Habituation: Place rat in a clear observation chamber for 15 min.

-

Injection: Inject 50 µL of 2.5% Formalin into the dorsal surface of the right hind paw.

-

Observation: Measure time spent licking/biting the injected paw in 5-minute bins for 60 minutes.

-

Phase 1 (0–10 min): Acute nociception (C-fiber activation).

-

Phase 2 (15–60 min): Inflammatory pain (Central sensitization).

-

Data Interpretation:

-

GlyT1 Inhibitors (derived from scaffold) typically show efficacy in Phase 2 , indicating modulation of central sensitization via NMDA/Glycine pathways.

Representative Data & Analysis

The following table summarizes expected outcomes when comparing the parent scaffold against a functionalized derivative (e.g., an N-sulfonated GlyT1 inhibitor derivative).

| Parameter | Vehicle Control | 4-(1-Piperazinyl)benzamide (Parent) | N-Sulfonyl Derivative (Optimized) | Interpretation |

| EPM: Open Arm Time (%) | 22 ± 3% | 31 ± 4% | 28 ± 3% | Parent shows mild anxiolysis (5-HT effect). |

| EPM: Total Entries | 15 ± 2 | 14 ± 2 | 16 ± 2 | No sedation observed (motor function intact). |

| Formalin: Phase 1 Licking (s) | 85 ± 10s | 78 ± 8s | 75 ± 9s | Minimal effect on acute nociception. |

| Formalin: Phase 2 Licking (s) | 210 ± 25s | 180 ± 20s | 95 ± 15s | Significant reduction in inflammatory pain (Derivative). |

References

-

EvitaChem. (2024). Chemical Profile: 4-(1-Piperazinyl)benzamide (EVT-386531). Retrieved from

-

Cioffi, C. L., et al. (2013).[1] "Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1." Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.[1]

-

Maltseva, M. O., et al. (2025).[2] "Anxiolytic, antidepressant and analgesic activities of novel derivatives of benzimidazoles."[2] Research Results in Pharmacology, 9(3).

-

Wei, Z. Y., et al. (2000).[3] "N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist."[3] Journal of Medicinal Chemistry, 43(21), 3895-3905.[3]

-

Alves, A., et al. (2012). "Central pharmacological activity of a new piperazine derivative: LQFM008." Pharmacology Biochemistry and Behavior.

Sources

- 1. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | Research Results in Pharmacology [rrpharmacology.ru]

- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Benzamide Synthesis & Optimization

Current Status: Operational | Topic: Amide Bond Formation | Tier: Advanced

Welcome to the Benzamide Synthesis Technical Support Hub. This guide is structured to troubleshoot the specific kinetic and thermodynamic failure points encountered during the benzoylation of amines. We move beyond standard recipes to address the causality of synthetic failure.

Module 1: The Acid Chloride Route (Schotten-Baumann)

Method: Reaction of benzoyl chloride with an amine in the presence of a base.[1] Primary Failure Mode: Hydrolysis competing with Aminolysis.

The Mechanic's Overview

In the Schotten-Baumann reaction, you are racing two nucleophiles against each other: your amine and water (or hydroxide). While the amine is generally more nucleophilic, the concentration of water in biphasic systems can drive the equilibrium toward benzoic acid (hydrolysis), killing your yield.

Troubleshooting Matrix

| Symptom | Root Cause | Technical Solution |

| Low Yield (<50%) | Hydrolysis Competition: The rate of hydrolysis ( | Temperature Control: Cool the aqueous phase to 0–5°C before adding the acid chloride. Hydrolysis has a higher activation energy than aminolysis; lower temperatures favor the amine [1]. |

| Precipitate is Acidic | Incomplete Scavenging: HCl byproduct protonated the remaining amine, rendering it non-nucleophilic ( | Base Stoichiometry: Ensure a minimum of 2.0 equivalents of base (or 1 eq. base + 1 eq. Schotten-Baumann buffer). The pH must remain >9 to keep the amine deprotonated [2]. |

| "Oiling Out" | Product Impurity: Formation of N-benzoylbenzamide (Imide formation) due to excess acid chloride. | Stoichiometry Check: Avoid large excesses of acid chloride. If the imide forms, hydrolyze it back to the amide by briefly heating with dilute NaOH [3]. |

Protocol: Optimized Biphasic Schotten-Baumann

-

Dissolve amine (1.0 eq) in DCM or EtOAc.

-

Prepare an aqueous solution of NaOH (2.5 eq) or

. -

Critical Step: Cool both phases to 0°C before mixing.

-

Add Benzoyl Chloride (1.1 eq) dropwise. Vigorous stirring is essential to maximize the interfacial surface area.

-

Validation: Monitor pH. If it drops below 9, add more base immediately.

Module 2: Coupling Agents (Carbodiimide/Uronium)

Method: Activation of Benzoic Acid using EDC, DCC, or HATU. Primary Failure Mode: Racemization and Rearrangement.

Deep Dive: The Racemization Trap

If your benzamide derivative contains a chiral center at the

Visualizing the Failure Pathways

The following diagram illustrates the decision tree for a Carbodiimide (EDC/DCC) coupling. Note the "Dead End" rearrangement which is a common cause of low yields.

Figure 1: Kinetic pathways in carbodiimide coupling. The green path represents the desired reaction. Red paths indicate irreversible side reactions caused by steric hindrance or excess base.

FAQs: Coupling Agents

Q: Why does my HATU reaction turn dark and stall? A: HATU is extremely reactive. If the amine is hindered, the activated ester can react with the HATU byproduct (HOAt) or even the solvent (if DMF is wet), leading to tetramethylguanidinium adducts.

-

Fix: Pre-activate the acid with HATU/Base for exactly 2-5 minutes, then add the amine immediately. Do not let the activated ester sit for hours [4].

Q: I cannot remove the DCU urea byproduct after a DCC coupling. A: Dicyclohexylurea (DCU) is notoriously insoluble in most solvents but slightly soluble in DCM, making it hard to filter completely.

-

Fix: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup [5].

Module 3: Green Synthesis (Boric Acid Catalysis)

Method: Direct amidation using Boric Acid (

The Mechanism

Boric acid forms a mixed anhydride-like intermediate (acyloxyboron species) that activates the carboxylic acid. However, this reaction is reversible. Water must be removed to drive the equilibrium (Le Chatelier's principle).

Protocol: Boric Acid Catalyzed Amidation

-

Reagents: Benzoic acid (1 eq), Amine (1-1.2 eq), Boric Acid (10-20 mol%).

-

Solvent: Toluene or Xylene (high boiling point required).

-

Setup: Dean-Stark apparatus is mandatory.

-

Process: Reflux for 12–24 hours.

-

Troubleshooting:

-

No Reaction: The temperature is likely too low. The reaction requires thermal energy to form the monoacyloxyborate intermediate. Ensure vigorous reflux [6].

-

Catalyst Deactivation: Boric acid can form boroxine trimers if the concentration is too high, reducing activity. Keep catalyst loading under 25 mol%.

-

Module 4: Purification & Isolation

Issue: The "Oiling Out" Phenomenon Benzamides often form supersaturated oils rather than crystals during recrystallization.

Self-Validating Purification Protocol:

-

Solvent Choice: Use a mixture of EtOAc/Hexanes or EtOH/Water.

-

The "Cloud Point" Method: Dissolve the crude benzamide in the minimum amount of hot "good" solvent (e.g., EtOAc). Add the "bad" solvent (e.g., Hexane) dropwise until a persistent cloudiness appears.

-

Seeding: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Cooling: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling traps impurities and leads to oiling.

References

-

Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. Link

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5] Tetrahedron, 61(46), 10827-10852. Link

-

BenchChem Technical Support. (2025). "Troubleshooting Schotten-Baumann Conditions." Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Link

-

Tang, P. (2012). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses, 89, 432-437. Link

Sources

Avoiding byproduct formation in piperazine derivative synthesis

Topic: Avoiding Byproduct Formation & Optimizing Purity Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Introduction: The "Deceptive Simplicity" of Piperazine

Piperazine is a privileged pharmacophore, yet its dual-nitrogen nucleophilicity presents a classic synthetic paradox: it is simultaneously too reactive (leading to bis-alkylation and polymerization) and, in specific catalytic contexts, deceptively inert (leading to hydrodehalogenation).

This guide addresses the three primary failure modes in piperazine functionalization: Uncontrolled Oligomerization (during alkylation), Catalytic Dead-Ends (during Buchwald-Hartwig coupling), and Regio-Scrambling (in unsymmetrical derivatives).

Module 1: The N-Alkylation Trap (Nucleophilic Substitution)

User Issue: "I am attempting to mono-alkylate piperazine with a primary alkyl halide, but I consistently isolate a mixture of starting material, mono-alkylated product, and significant bis-alkylated impurity (dimer)."

Diagnosis: Statistical Kinetics & Nucleophilicity

In a standard

Remediation Strategy

| Approach | Protocol | Mechanism of Control | Pros/Cons |

| A. The "Flood" Method | Use 5–10 equivalents of piperazine. | Statistical probability shifts heavily toward mono-alkylation by diluting the electrophile. | Pro: Cheap, fast. Con: Massive workup required to remove excess piperazine. |

| B. Orthogonal Protection | Use N-Boc-piperazine (1-Boc-piperazine). | Chemically blocks the second nitrogen (steric & electronic deactivation). | Pro: 100% Selectivity. High Yield. Con: Adds two steps (protection/deprotection). |